

Storage and stability of Paroxetine-d6-1 solutions

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Compound of Interest

Compound Name: Paroxetine-d6-1

Cat. No.: B15615962

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An In-depth Technical Guide to the Storage and Stability of Paroxetine-d6 Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine-d6, a deuterated analog of Paroxetine, serves as a critical internal standard for the bioanalytical quantification of Paroxetine in plasma and other biological matrices using mass spectrometry-based methods.[1][2] Its structural similarity and mass shift make it an ideal tool for correcting analytical variability. Understanding the storage requirements and stability profile of Paroxetine-d6 solutions is paramount for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the storage conditions, stability, degradation pathways, and analytical methodologies for Paroxetine-d6.

Note: Specific stability data for Paroxetine-d6 in various solution forms is limited. Therefore, this guide leverages available data for Paroxetine and logically extends it to its deuterated counterpart, assuming similar chemical behavior. Any such extrapolations will be explicitly noted.

Storage and Stability of Paroxetine-d6

Solid Form

The solid form of Paroxetine-d6 hydrochloride is stable for an extended period when stored under appropriate conditions.

Parameter	Condition	Stability
Long-Term Storage	-20°C	≥ 4 years ^[1]
Shipping	Room temperature (in continental US)	Stable ^[1]

Solution Form

While specific long-term stability data for Paroxetine-d6 solutions is not readily available, recommendations for the non-deuterated form suggest limited stability in aqueous solutions.

Solvent System	Storage Condition	Recommended Stability
Aqueous Solutions	Room Temperature	Not recommended for more than one day. ^[3]
Organic Stock Solutions (e.g., DMSO, Methanol)	-20°C or below	Expected to be stable for several months, though specific data is lacking. It is best practice to prepare fresh dilutions from a recently prepared stock solution.

Paroxetine in aqueous solutions (pH 5, 7, and 9) was found to be stable for up to 30 days when stored in the dark.^{[4][5]} However, it is highly susceptible to photodegradation.^{[4][5]}

Degradation Pathways

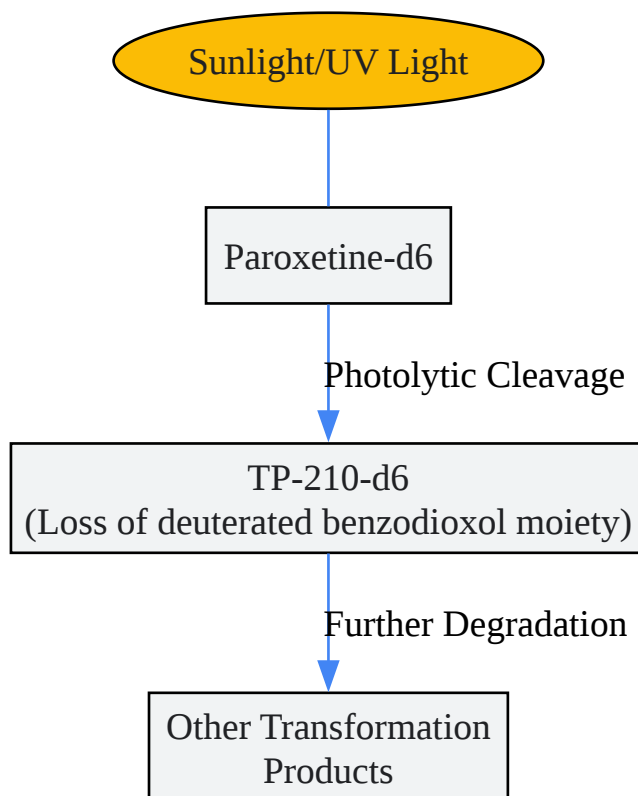
Paroxetine-d6 is expected to follow similar degradation pathways as Paroxetine. The primary routes of degradation are photodegradation and oxidation.

Photodegradation

Exposure to light, particularly simulated sunlight, leads to the rapid degradation of Paroxetine in aqueous solutions.^{[4][5]}

- Primary Degradation Product: A major photodegradation product is TP-210, which is formed by the cleavage of the benzodioxol moiety.[6][7]
- Effect of pH: The rate of photolysis is accelerated at a higher pH.[4][5]

The proposed photodegradation pathway is illustrated in the diagram below.



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Photodegradation pathway of Paroxetine-d6.

Forced Degradation

Forced degradation studies on non-deuterated Paroxetine have identified several degradation products under stress conditions.

Stress Condition	Degradation Products Identified
Acidic (HCl) / Oxidative (H ₂ O ₂)	Impurity-1: (3S,4R)-3-[[[6-chloro-1,3-benzodioxol-5-yl]oxy]methyl]-4-(4-fluorophenyl)piperidine Impurity-2: [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol[8]
Reaction with Lactose	Paroxetine-lactose adduct (observed during sample preparation of tablets)[9]
Methylation	N-methyl paroxetine[10]

Experimental Protocols

Stability-Indicating LC-MS/MS Method for Paroxetine-d6

This protocol is adapted from a validated method for the quantification of Paroxetine in human plasma, using Paroxetine-d6 as an internal standard.[2]

4.1.1 Sample Preparation (Liquid-Liquid Extraction)

- To 100 µL of the sample solution, add 25 µL of Paroxetine-d6 internal standard working solution.
- Add 50 µL of 1M ammonium hydroxide.
- Add 600 µL of extraction solvent (e.g., cyclohexane/ethyl acetate, 1:4 v/v).
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.

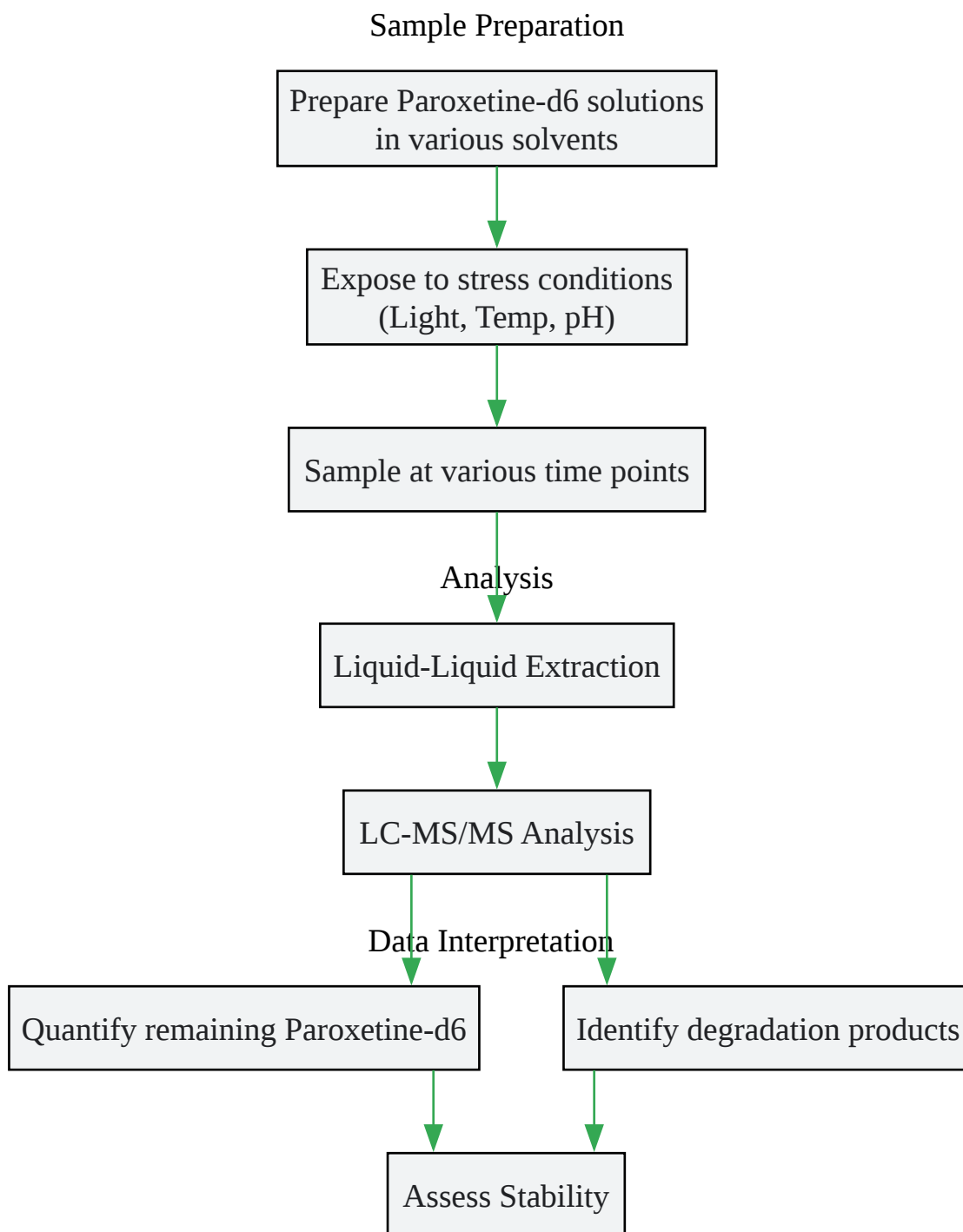
4.1.2 Chromatographic Conditions

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
- Mobile Phase A: 20 mM Ammonium Formate in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: Isocratic or a shallow gradient depending on the separation requirements.
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 40°C.

4.1.3 Mass Spectrometric Detection

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Paroxetine: m/z 330.2 \rightarrow 192.0[2]
 - Paroxetine-d6: m/z 336.2 \rightarrow 198.2[2]

The experimental workflow for a stability study is depicted below.



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Workflow for a stability study of Paroxetine-d6 solutions.

Conclusion

Paroxetine-d6 is a stable compound in its solid form when stored at -20°C.[1] However, its solutions, particularly aqueous ones, are prone to degradation, primarily through photolysis.[3][4][5] For accurate and reproducible results, it is recommended to prepare fresh solutions of Paroxetine-d6 and to store stock solutions in organic solvents at low temperatures, protected from light. The use of validated stability-indicating analytical methods, such as the LC-MS/MS protocol outlined in this guide, is crucial for monitoring the integrity of Paroxetine-d6 solutions over time. Further studies are warranted to establish a comprehensive stability profile of Paroxetine-d6 in various solvents and storage conditions.

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